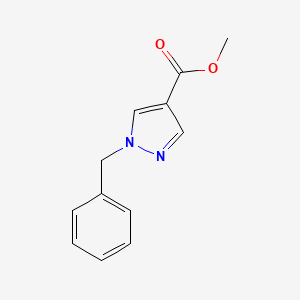

Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1H-pyrazole-4-carboxylic acid or its derivatives.

Benzyl Protection: The carboxylic acid group is protected by converting it to its methyl ester form.

Benzyl Introduction: The benzyl group is introduced through a benzyl halide in the presence of a base.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, strong bases.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Alkylated pyrazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

MBP has shown potential as an anticancer agent. In a study evaluating various pyrazole derivatives, MBP demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 and A549. The structure-activity relationship indicated that specific substituents on the pyrazole ring enhance its bioactivity. For instance, compounds with electron-donating groups at the para position of the benzyl group exhibited lower IC50 values (less than 5 µM), indicating higher potency against cancer cells .

Table 1: Anticancer Activity of MBP Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| MBP | MCF7 | 3.79 | Significant cytotoxicity |

| MBP | A549 | 12.50 | Moderate potency |

| Derivative A | HepG2 | 15.54 | Comparable to cisplatin |

Organic Synthesis

MBP serves as a key intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions makes it valuable in developing complex organic molecules.

Synthesis of Heterocycles

One notable application is the synthesis of isoxazole derivatives, which are important in pharmaceuticals as anti-inflammatory and analgesic agents. The reaction involves converting MBP into isoxazole derivatives through cyclization reactions .

Table 2: Synthesis Pathways Involving MBP

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclization | Isoxazole Derivative | 85 | Reflux in ethanol |

| Coupling Reaction | Triazole Derivative | 75 | Copper-catalyzed conditions |

| One-Pot Synthesis | Pyrazole-Pyrazine | 90 | Catalyst-free conditions |

Biochemical Applications

MBP's interaction with biological targets has been explored in enzyme inhibition studies. Its structural features allow it to bind effectively to various enzymes, potentially leading to the development of new therapeutic agents.

Enzyme Inhibition Studies

Research indicates that MBP can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, it was shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

Case Study 1: Anticancer Properties

In a study conducted by Bouabdallah et al., several pyrazole derivatives, including MBP, were screened for anticancer activity against Hep-2 and P815 cell lines. The results showed that certain modifications to the benzyl group significantly enhanced cytotoxic effects, making MBP a candidate for further drug development .

Case Study 2: Enzyme Interaction

A recent investigation into the enzyme inhibition properties of pyrazole derivatives highlighted MBP's potential as an inhibitor of specific kinases involved in cancer progression. The study demonstrated that modifications at the carboxylate position could enhance binding affinity and selectivity towards these targets .

Mécanisme D'action

The mechanism by which Methyl 1-benzyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

1-Methyl-1H-pyrazole-4-carboxylic acid: A simpler pyrazole derivative without the benzyl group.

This comprehensive overview highlights the significance of Methyl 1-benzyl-1H-pyrazole-4-carboxylate in various scientific and industrial fields. Its unique structure and versatile properties make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Pyrazole Compounds

Pyrazoles are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The structural diversity among pyrazole derivatives contributes significantly to their pharmacological profiles. This compound exemplifies this diversity and has been the subject of various studies aimed at understanding its biological implications.

Pharmacological Properties

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that certain pyrazole derivatives could reduce inflammation by up to 85% in vitro compared to standard anti-inflammatory agents like dexamethasone .

2. Anticancer Activity

This compound has shown potential in cancer research. It has been evaluated against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). In vitro assays indicated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. This compound demonstrated efficacy against a range of bacterial strains, including E. coli and S. aureus. In one study, the compound showed significant inhibition at concentrations as low as 10 µg/mL .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to mice with induced paw edema. Results indicated a reduction in edema volume by approximately 70% compared to the control group, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

A series of experiments were conducted using A549 lung cancer cells treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at 15 µM after 48 hours of treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzyl group or substituents on the pyrazole ring can significantly alter biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anticancer potency |

| Variation in alkyl chain length | Altered antimicrobial efficacy |

Analyse Des Réactions Chimiques

Substitution Reactions

The benzyl and ester groups facilitate nucleophilic and transition-metal-mediated substitutions. A copper-catalyzed reaction with aryl amines yields 5-substituted pyrazoles under mild conditions:

Mechanistic studies suggest the reaction proceeds via copper-mediated C–N bond formation, followed by cyclization .

Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations:

Oxidation

-

The methyl group at position 5 can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions .

-

Nitro group introduction at position 4 via nitration (HNO₃/H₂SO₄) enhances electrophilic reactivity .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines without affecting the ester moiety .

-

LiAlH₄ selectively reduces the ester to a hydroxymethyl group .

Condensation Reactions

The ester group participates in condensations with nucleophiles:

| Reagents | Products | Application |

|---|---|---|

| Hydrazines | Pyrazole-4-carbohydrazides | Precursors for heterocycles |

| Active methylene compounds (e.g., malononitrile) | Fused pyrano-pyrazole derivatives | Bioactive compound synthesis |

These reactions typically occur in ethanol under reflux, with yields exceeding 70% .

Cyclization and Ring Expansion

The compound serves as a precursor in heterocycle synthesis:

-

Fe-catalyzed cyclization with isoxazoles generates poly-substituted pyrazoles via nitrene intermediates .

-

Vilsmeier-Haack reaction introduces formyl groups, enabling subsequent annulation to form pyrrole-fused systems .

Comparative Reactivity Table

A comparison with structurally similar pyrazole esters highlights unique features:

| Compound | Key Reactivity | Distinct Feature |

|---|---|---|

| Methyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate | Limited ester hydrolysis | Steric hindrance from 3-phenyl group |

| Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate | Enhanced solubility in polar solvents | Ethyl ester vs. methyl ester |

| Methyl 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate | Directed ortho-metallation in Friedel-Crafts | Electron-donating 4-methylbenzyl group |

Mechanistic Insights

Propriétés

IUPAC Name |

methyl 1-benzylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNVVQCDCWXUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233774 | |

| Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861135-90-2 | |

| Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861135-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.